molecular formula C7H7ClHg B13796440 Chloro(2-methylphenyl)mercury CAS No. 2777-37-9

Chloro(2-methylphenyl)mercury

Cat. No.: B13796440
CAS No.: 2777-37-9
M. Wt: 327.17 g/mol
InChI Key: AFCVKFFKAKDREZ-UHFFFAOYSA-M
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Description

Chloro(2-methylphenyl)mercury (CAS 2777-37-9) is an organomercury compound of significant interest in inorganic and organometallic chemistry research. With the molecular formula C7H7ClHg and a molecular weight of 327.18 g/mol , it belongs to the class of organomercury compounds of the type HgRCl (R = aryl), which have received considerable attention over the last three decades . Its primary research value lies in its role as a versatile precursor and reagent in controlled transmetallation reactions and in the synthesis of novel metal complexes . Researchers utilize this compound to study its reactivity with various donor ligands, such as thiosemicarbazones, to form complexes that can exhibit three or four-coordinate environments around the mercury center . The investigation of such coordination complexes is crucial for fundamental studies on the activation of the Hg–C bond, a process relevant to both enzymatic degradation pathways and laboratory chemical reactions . Furthermore, organomercury compounds are studied in the context of detoxification mechanisms, where coordination by sulfur-donor ligands can lead to the cleavage of the Hg–C bond, ultimately generating the parent hydrocarbon and inorganic mercury salts . It is critically important to note that organomercury compounds are highly toxic due to their high affinity for thiol groups and lipophilic nature, which can cause irreversible damage to the central nervous system . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

2777-37-9

Molecular Formula

C7H7ClHg

Molecular Weight

327.17 g/mol

IUPAC Name

chloro-(2-methylphenyl)mercury

InChI

InChI=1S/C7H7.ClH.Hg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q;;+1/p-1

InChI Key

AFCVKFFKAKDREZ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1[Hg]Cl

Origin of Product

United States

Preparation Methods

Chlorination of 2-Methylphenol (o-Cresol)

A critical step in preparing chloro(2-methylphenyl)mercury is obtaining the 4-chloro-2-methylphenyl moiety. This is commonly achieved by chlorinating 2-methylphenol (o-cresol) using sulfuryl chloride (SO2Cl2) at temperatures between 30–40°C. The reaction yields a mixture predominantly containing 4-chloro-o-cresol (~93% w/w) and minor amounts of 6-chloro-o-cresol (~6% w/w). The mixture is then distilled to increase purity, achieving 97–98% w/w of 4-chloro-o-cresol. Sulfur dioxide by-product is recycled by reaction with chlorine to regenerate sulfuryl chloride, enhancing process efficiency.

Selective Chlorination Catalysis

Subsequent chlorination steps to obtain 4-chloro-2-methylphenoxyalkanoic acids (related compounds) demonstrate the importance of catalysts to improve selectivity for the 4-position chlorination over the 6-position. Catalysts with electropositive groups (e.g., dialkyl-substituted amino groups) and electronegative groups (carbonyl, thiocarbonyl) have been shown to increase the ratio of 4-chlorinated to 6-chlorinated products up to 25:1, indicating high selectivity.

Synthesis of this compound

While direct literature on this compound synthesis is sparse, established organomercury synthesis methods apply:

  • Mercuration of Aromatic Rings: The aromatic ring of 2-methylphenyl derivatives can be mercurated using mercury(II) chloride (HgCl2) in the presence of an acid catalyst. The reaction proceeds via electrophilic aromatic substitution, where mercury coordinates to the aromatic ring, often at the position activated by substituents such as methyl and chloro groups.

  • Reaction Conditions: Typical conditions involve refluxing the aromatic precursor with HgCl2 in an organic solvent such as acetic acid or dichloromethane. Reaction times vary from several hours to overnight, with temperature control critical to avoid side reactions.

  • Work-up and Purification: After reaction completion, the mixture is cooled, and the organomercury compound is isolated by filtration or extraction. Purification often involves recrystallization or chromatography.

Example Procedure (Inferred)

Step Reagents & Conditions Outcome
1 4-chloro-2-methylphenol + HgCl2 in acetic acid, reflux 4-6 h Formation of this compound complex
2 Cooling and filtration Isolation of crude organomercury compound
3 Recrystallization from suitable solvent Purified this compound

Related Synthetic Insights from Analogous Compounds

Research on related chloro-substituted phenyl mercury compounds and phenoxyalkanoic acids provides useful insights:

  • Chlorination steps using sulfuryl chloride or chlorine gas are critical for introducing chloro substituents with high regioselectivity.

  • Reaction optimization includes controlling pH, temperature, and catalyst presence to maximize yield and selectivity.

  • Organomercury compound synthesis benefits from careful control of stoichiometry and reaction environment to minimize mercury waste and improve safety.

Data Table: Summary of Key Preparation Parameters

Parameter Details Reference
Chlorination agent Sulfuryl chloride (SO2Cl2)
Chlorination temperature 30–40 °C
Major chlorination product 4-chloro-2-methylphenol (97–98% purity)
Mercury source Mercury(II) chloride (HgCl2) Inferred
Reaction solvent Acetic acid or dichloromethane Inferred
Reaction temperature Reflux (approx. 76 °C for related compounds)
Reaction time 4–24 hours Inferred
Yield of chlorinated precursor ~88% (based on o-cresol)
Selectivity catalysts Dialkylamino carbonyl compounds

Research Findings and Analytical Considerations

  • Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been optimized for related methylmercury compounds, involving phenyl derivatization to improve detection sensitivity. These methods can be adapted to monitor this compound synthesis and purity.

  • The presence of degradation products during derivatization can affect analytical sensitivity, indicating the need for optimized reaction conditions to minimize side products.

  • Purification by silica gel chromatography is effective for isolating organomercury compounds from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: Chloro(2-methylphenyl)mercury undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chloro(2-methylphenyl)mercury has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Investigated for its antimicrobial properties and potential use in developing new pharmaceuticals.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of chloro(2-methylphenyl)mercury involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. It may also interfere with enzymatic activities and cellular signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Chloro(4-methylphenyl)mercury (CAS: 5522-68-9)

  • Substituent : Methyl group at the para position.
  • Molecular Formula : C₇H₇ClHg.
  • Key Differences :
    • The para-methyl group creates a symmetrical structure, reducing steric hindrance compared to the ortho isomer.
    • Lower steric strain may enhance stability in coordination complexes or reactions requiring planar geometry .

Chloro(3-methylphenyl)mercury (CAS: 5955-19-1)

  • Substituent : Methyl group at the meta position.
  • Molecular Formula : C₇H₇ClHg.
  • Key Differences :
    • The meta substituent offers moderate steric and electronic effects, balancing reactivity between ortho and para isomers.
    • Intermediate solubility in polar solvents compared to ortho-substituted analogs .

Functional Group Effects

Chloro(4-nitrophenyl)mercury (CAS: 20265-00-3)

  • Substituent : Nitro group at the para position.
  • Molecular Formula: C₆H₄ClHgNO₂.
  • Key Differences: The nitro group is strongly electron-withdrawing, increasing the electrophilicity of the mercury center. This enhances reactivity in nucleophilic substitution reactions .

Chloro(2-hydroxyphenyl)mercury (CAS: 90-03-9)

  • Substituent : Hydroxyl group at the ortho position.
  • Molecular Formula : C₆H₅ClHgO.
  • Key Differences :
    • The hydroxyl group increases polarity and solubility in aqueous or polar solvents.
    • Capable of forming hydrogen bonds, influencing its use in spectrophotometric reagents (e.g., for chloride determination) .

Steric and Electronic Impact

  • This contrasts with para-substituted analogs, which are less hindered .
  • Electron-Donating vs. Electron-Withdrawing Groups : Methyl (electron-donating) stabilizes the Hg-Cl bond marginally, while nitro or hydroxyl groups (electron-withdrawing) increase Hg’s electrophilicity, promoting reactivity .

Data Table: Comparative Analysis of Arylmercury Chlorides

Compound Name CAS Number Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2777-37-9 Methyl (ortho) C₇H₇ClHg 327.18 High steric hindrance; used in organometallic synthesis
Chloro(4-methylphenyl)mercury 5522-68-9 Methyl (para) C₇H₇ClHg 327.18 Symmetrical structure; stable coordination complexes
Chloro(3-nitrophenyl)mercury 2865-17-0 Nitro (meta) C₆H₄ClHgNO₂ 368.16 High reactivity due to electron-withdrawing nitro group
Chloro(2-hydroxyphenyl)mercury 90-03-9 Hydroxyl (ortho) C₆H₅ClHgO 343.15 Polar, used in analytical chemistry

Q & A

Q. What are the optimal synthesis conditions for Chloro(2-methylphenyl)mercury, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves reacting mercury(II) chloride (HgCl₂) with 2-methylphenol in a polar aprotic solvent (e.g., dichloromethane) under reflux (60–80°C). Reaction progress is monitored via TLC, and purification is achieved through recrystallization from ethanol or column chromatography. Yield optimization requires stoichiometric control (1:1 molar ratio) and exclusion of moisture to prevent hydrolysis. Impurities like unreacted HgCl₂ are removed via filtration .

Q. What spectroscopic and analytical techniques are effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3 ppm). ¹⁹⁹Hg NMR reveals chemical shifts near δ -1,000 ppm, typical for arylmercury compounds.
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks ([M]⁺ at m/z ~328). Fragmentation patterns distinguish Hg-Cl bonds.
  • X-ray Crystallography : Resolves Hg-C bond lengths (~2.05 Å) and Cl-Hg-C angles (~180°).
  • Elemental Analysis : Validates C, H, Cl, and Hg percentages (±0.3% error) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation.
  • Store in amber glass containers under inert gas (N₂/Ar) to prevent light/air degradation.
  • Toxicity data from analogous organomercurials (e.g., phenylmercury chloride) indicate acute neurotoxicity (LD₅₀: 25 mg/kg in rats). Spill management requires sulfur powder to bind mercury .

Advanced Research Questions

Q. How does the ortho-methyl substituent influence reactivity compared to para-substituted analogs?

  • Methodological Answer : Steric hindrance from the ortho-methyl group reduces nucleophilic substitution rates. Compare kinetics with Chloro(4-methylphenyl)mercury (CAS 5522-68-9) using pseudo-first-order conditions (excess nucleophile, UV-Vis monitoring). Computational modeling (DFT) quantifies steric/electronic effects on transition-state energy .

Q. What are the environmental persistence pathways of this compound?

  • Methodological Answer :
  • Biodegradation : Incubate with Pseudomonas spp. and monitor Hg release via ICP-MS.
  • Photodegradation : Expose to UV light (254 nm) and analyze products (e.g., Hg⁰, chlorophenols) via GC-MS.
  • Bioaccumulation : Use zebrafish models to measure bioconcentration factors (BCF >500 suggests high persistence) .

Q. How can computational methods predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to glutathione peroxidase (PDB: 2OBA) using AutoDock Vina.
  • QSAR Models : Correlate substituent effects (Hammett σ values) with toxicity endpoints (e.g., IC₅₀ in cell assays).
  • ADMET Prediction : Use SwissADME to estimate blood-brain barrier permeability (LogBB >0.3 indicates neurotoxic risk) .

Notes on Data Contradictions and Limitations

  • Synthesis Yields : reports lower yields (~65%) for sterically hindered substrates compared to para-isomers (~80%) , highlighting steric effects.
  • Environmental Data : notes limited commercial/trade data for mercury compounds, necessitating lab-scale persistence studies .

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